molecular formula C23H26ClN5O2 B15100689 N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide

Cat. No.: B15100689
M. Wt: 439.9 g/mol
InChI Key: RPBAXCSNSXYLRK-UHFFFAOYSA-N
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Description

N-(6-((8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide is a synthetic small molecule featuring a hybrid pharmacophore: a tetrahydrocarbazole core linked via a hexyl-6-oxoamino spacer to a pyrazine-2-carboxamide moiety. The pyrazine carboxamide group is a common motif in medicinal chemistry, often associated with hydrogen-bonding interactions in enzyme active sites .

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[6-[(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C23H26ClN5O2/c24-17-8-4-6-15-16-7-5-9-18(22(16)29-21(15)17)28-20(30)10-2-1-3-11-27-23(31)19-14-25-12-13-26-19/h4,6,8,12-14,18,29H,1-3,5,7,9-11H2,(H,27,31)(H,28,30)

InChI Key

RPBAXCSNSXYLRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCCCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and pyrazine-2-carboxylic acid. The synthesis may involve:

    Amidation: Formation of an amide bond between the carboxylic acid group of pyrazine-2-carboxylic acid and an amine group.

    Chlorination: Introduction of the chlorine atom into the carbazole ring.

    Coupling Reactions: Formation of the final compound through coupling reactions under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural and Functional Analogues in HDAC Inhibition

Compounds with hexyl-6-oxoamino linkers and aromatic/heterocyclic termini are frequently explored as HDAC inhibitors. Key comparisons include:

Compound Name Key Structural Features HDAC Inhibition (IC50/Ki) Biological Activity Reference
N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide (109) Benzamide terminus, aminophenyl linker HDAC1: 0.8 nM; HDAC3: 1.2 nM FXN gene activation in neurons
N-(6-(Hydroxyamino)-6-oxohexyl)-2-(4-methoxybenzyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (9e) Tetrahydro-β-carboline core, hydroxyamino linker Not reported Antiproliferative activity
4-(2-Fluorophenyl)-N-((6-(hydroxyamino)-6-oxohexyl)oxy)thiazole-2-carboxamide (4a) Thiazole-carboxamide terminus, hydroxyamino linker HDAC1/3 IC50: <10 nM (estimated) HDAC inhibition

Key Observations :

  • The absence of a hydroxamate group (common in HDAC inhibitors like 4a) in the target compound may reduce metal-binding affinity, necessitating alternative binding modes .
Carbazole Derivatives with Modified Pharmacophores

Carbazole-based compounds exhibit diverse biological activities depending on substitution patterns:

Compound Name Substitution Pattern Biological Activity Reference
N-[(2RS)-2-(6-Chloro-9H-carbazol-2-yl)propanoyl]-N'-R-substituted-benzohydrazine (1a-c) 6-Chloro-carbazole, hydrazine linker Antioxidant capacity
N-(6-((8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide 8-Chloro-tetrahydrocarbazole, pyrazine Hypothesized HDAC/antitub. activity N/A

Key Observations :

  • The 8-chloro substitution in the target compound contrasts with 6-chloro derivatives (1a-c), which show antioxidant activity . Positional chlorine substitution may redirect bioactivity toward epigenetic targets.
Pyrazine Carboxamide Derivatives in Antitubercular Research

Pyrazine carboxamides are prominent in antitubercular drug discovery:

Compound Name Substituents Activity Reference
6-((4-Fluorobenzyl)(methyl)amino)-N-(4-fluorophenyl)pyrazine-2-carboxamide (22) 4-Fluorobenzyl, 4-fluorophenyl Antitubercular (MIC: <1 µg/mL)
This compound Tetrahydrocarbazole, hexyl linker Activity not reported N/A

Key Observations :

  • The target compound’s carbazole-hexyl linker replaces the fluorobenzyl group in compound 22, which may shift activity from antitubercular to epigenetic modulation .
  • Pyrazine carboxamides generally exhibit moderate-to-high solubility, suggesting favorable ADME properties for the target compound .

Biological Activity

N-(6-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-6-oxohexyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of carbazole derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClN5O2C_{22}H_{24}ClN_5O_2, with a molecular weight of 438.9 g/mol. The compound features a complex structure that includes a carbazole moiety and a pyrazine carboxamide functional group.

PropertyValue
Molecular FormulaC22H24ClN5O2
Molecular Weight438.9 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Receptor Binding: It can bind to cellular receptors that modulate signaling pathways critical for cell growth and apoptosis.

DNA/RNA Interaction: Potential intercalation or binding to nucleic acids may affect gene expression and cellular function.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance:

  • In vitro studies have demonstrated that related carbazole compounds can inhibit the growth of various cancer cell lines. For example, some N-substituted carbazoles have shown IC50 values in the nanomolar range against ovarian and prostate carcinoma cells .

Antimicrobial Properties

Carbazole derivatives have also been reported to possess antimicrobial activities:

  • A series of studies have highlighted their effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Neuroprotective properties have been noted in several derivatives:

  • Compounds similar to this compound have been shown to protect neuronal cells from glutamate-induced toxicity at low concentrations (e.g., 3 µM), indicating their potential use in neurodegenerative diseases .

Case Studies

Several studies have provided insights into the biological activities of similar compounds:

  • Antiproliferative Activity : A study by Akue-Gedu et al. demonstrated that certain N-substituted carbazoles inhibited pim kinase activity with IC50 values ranging from 46–75 nM against human cancer cell lines .
  • Cytotoxicity Assessment : Giraud et al. evaluated the cytotoxic effects of N-substituted carbazoles on A549 lung carcinoma and C6 glioma cell lines, revealing significant activity with IC50 values as low as 5.9 µg/mL .
  • Neuroprotection : Research by Saturnino et al. highlighted the neuroprotective effects of bulky N-substituted carbazoles against oxidative stress in neuronal cells .

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